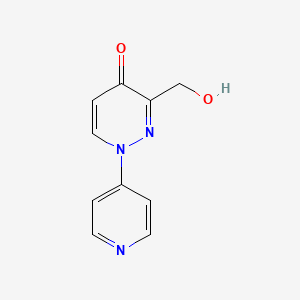
3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxymethyl group and form the pyridazinone ring. One common method involves the condensation of 4-chloropyridine with hydrazine hydrate, followed by oxidation to form the pyridazinone ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-1-pyridin-4-ylpyridazin-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-1,2-dihydropyridin-4-ylpyridazin-4-one.
Substitution: Formation of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one or 3-(Aminomethyl)-1-pyridin-4-ylpyridazin-4-one.
Scientific Research Applications
3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity. Additionally, the pyridazinone ring can interact with hydrophobic pockets within the enzyme, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-1-pyridin-2-ylpyridazin-4-one
- 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one
- 3-(Hydroxymethyl)-1-pyridin-5-ylpyridazin-4-one
Uniqueness
3-(Hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxymethyl group and the pyridazinone ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H9N3O2/c14-7-9-10(15)3-6-13(12-9)8-1-4-11-5-2-8/h1-6,14H,7H2 |
InChI Key |
IPPMBJYALKIMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


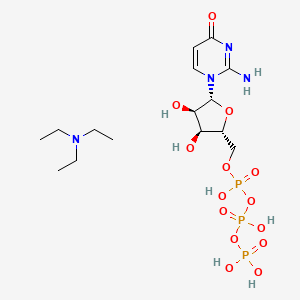
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
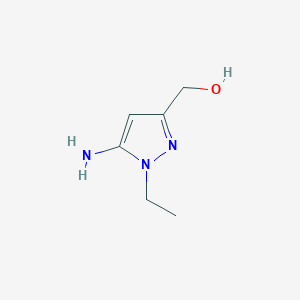
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
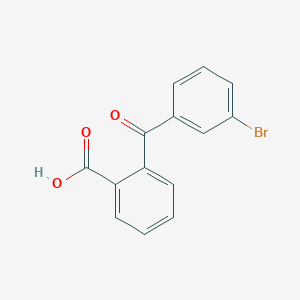
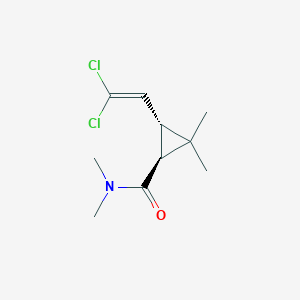
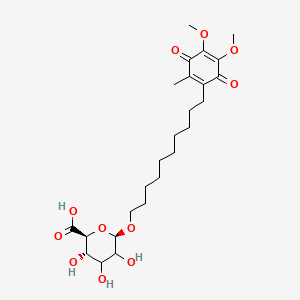
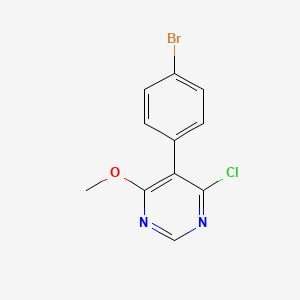
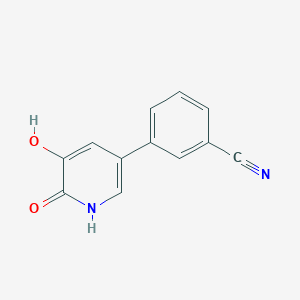
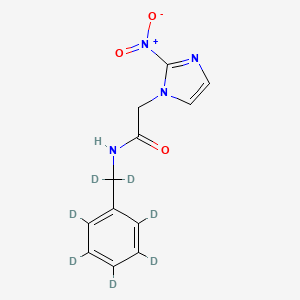
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
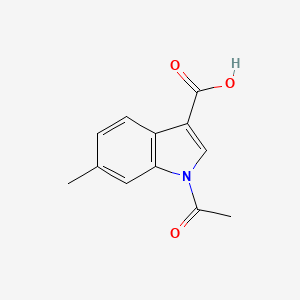
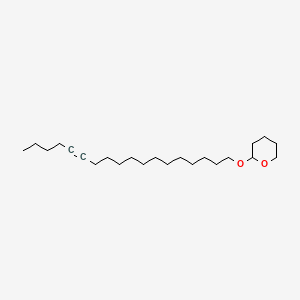
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
